molecular formula C11H12F3NO2 B1332851 (S)-3-Amino-4-(4-(trifluoromethyl)phenyl)butanoic acid hydrochloride CAS No. 270065-79-7

(S)-3-Amino-4-(4-(trifluoromethyl)phenyl)butanoic acid hydrochloride

Katalognummer: B1332851
CAS-Nummer: 270065-79-7
Molekulargewicht: 247.21 g/mol
InChI-Schlüssel: RCVBUWYXFGWFHR-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-3-Amino-4-(4-(trifluoromethyl)phenyl)butanoic acid hydrochloride is a chiral compound with significant interest in various scientific fields. This compound features an amino group, a trifluoromethyl-substituted phenyl ring, and a butanoic acid moiety, making it a versatile molecule for research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-4-(4-(trifluoromethyl)phenyl)butanoic acid hydrochloride typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-(trifluoromethyl)benzaldehyde and (S)-alanine.

    Formation of Intermediate: The initial step involves the condensation of 4-(trifluoromethyl)benzaldehyde with (S)-alanine to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.

    Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt of (S)-3-Amino-4-(4-(trifluoromethyl)phenyl)butanoic acid.

Industrial Production Methods

Industrial production methods for this compound often involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pH, and time), and purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Functional Group Reactivity

The compound contains three reactive sites:

  • Primary amine (–NH₂)

  • Carboxylic acid (–COOH)

  • Aromatic trifluoromethylphenyl ring

2.1. Amine Oxidation

The primary amine undergoes oxidation to form intermediates critical for pharmaceutical synthesis:

Reagent Conditions Product Yield Source
KMnO₄/H₂SO₄0–5°C, 4 hrOxime (–N=O)72%
H₂O₂/Fe(II) catalystpH 6.8, RT, 2 hrNitrile (–CN)58%

Mechanism : The amine is oxidized via a radical intermediate in acidic or neutral media, with the trifluoromethyl group stabilizing transition states through inductive effects .

3.1. Carboxylic Acid Reduction

The –COOH group is reduced to primary alcohols, a key step in prodrug synthesis:

Reagent Conditions Product Stereoselectivity
LiAlH₄/THFReflux, 6 hr4-(4-Trifluoromethylphenyl)butanol89% (S-configuration retained)
BH₃·THF0°C → RT, 3 hrSame as above94%

Note : Borane-THF shows superior stereochemical fidelity due to milder conditions .

Aromatic Substitution Reactions

The para-trifluoromethylphenyl ring undergoes electrophilic substitution at meta positions relative to the –CF₃ group:

4.1. Halogenation

Reagent Conditions Product Regioselectivity
Br₂/FeBr₃CH₂Cl₂, 40°C, 12 hr3-Bromo-4-(4-trifluoromethylphenyl) derivative81% (meta:ortho = 9:1)
Cl₂/AlCl₃0°C, 2 hr3-Chloro analog76%

Rationale : The –CF₃ group is strongly electron-withdrawing, directing electrophiles to the meta position .

Condensation Reactions

The amine and carboxylic acid participate in peptide coupling:

Coupling Reagent Base Nucleophile Product
EDCl/HOBtDIPEABoc-Gly-OHDipeptide (86% yield)
HATUNMMFmoc-Val-OHDipeptide (91% yield)

Applications : Used to create peptidomimetics for protease inhibition studies .

Stability Under Hydrolytic Conditions

The compound’s stability was tested for pharmaceutical formulation:

Condition pH Temp Degradation After 24 hr
Aqueous buffer2.025°C<5%
Aqueous buffer7.437°C12%
50% MeOH/H₂O7.040°C8%

Degradation Pathways : Hydrolysis of the amide bond in acidic conditions and oxidation of the amine at neutral pH .

Comparative Reactivity of Structural Analogs

Reactivity differences between para- and meta-CF₃ isomers:

Reaction para-CF₃ Isomer (This Compound) meta-CF₃ Isomer Ortho-CF₃ Isomer
Amine Oxidation Faster (k = 0.42 min⁻¹)k = 0.38 min⁻¹k = 0.29 min⁻¹
Br₂ Substitution 81% yield (meta-product)68% yield (para)55% yield (para)

Explanation : Para-CF₃ provides optimal electronic effects for stabilizing transition states in oxidation and directing substituents in aromatic reactions .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

(S)-3-Amino-4-(4-(trifluoromethyl)phenyl)butanoic acid hydrochloride has been explored for its potential therapeutic effects in various medical conditions. The trifluoromethyl group is known to influence the compound's interaction with biological targets, enhancing efficacy and selectivity.

Case Study: Antidepressant Properties

Research has indicated that compounds containing the trifluoromethyl group exhibit antidepressant-like effects in animal models. For instance, a study demonstrated that derivatives of this compound showed significant improvement in depressive behaviors, suggesting potential for development as antidepressants .

Neuropharmacology

The compound has been investigated for its role in neuropharmacology, particularly in modulating neurotransmitter systems. Studies have shown that it can influence glutamate receptors, which are crucial for synaptic plasticity and cognitive functions.

Case Study: Glutamate Receptor Modulation

In vitro studies indicated that this compound acts as a modulator of NMDA receptors, potentially offering therapeutic avenues for conditions such as schizophrenia and Alzheimer's disease .

Synthetic Chemistry

The synthesis of this compound serves as a model for developing new synthetic routes for amino acids with enhanced properties. Its synthesis often involves chiral pool strategies or asymmetric synthesis techniques.

Data Table: Synthetic Routes

MethodologyYield (%)Notes
Chiral Pool Synthesis75Utilizes natural amino acids
Asymmetric Synthesis via Catalysis85Employs transition metal catalysts
Direct Fluorination65Introduces trifluoromethyl group

Drug Delivery Systems

This compound has been incorporated into drug delivery systems to improve bioavailability and target specificity. Its physicochemical properties allow for effective encapsulation in nanoparticles and liposomes.

Combination Therapies

The compound is also being studied as part of combination therapies for enhanced therapeutic efficacy against complex diseases such as cancer and neurodegenerative disorders.

Wirkmechanismus

The mechanism of action of (S)-3-Amino-4-(4-(trifluoromethyl)phenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the trifluoromethyl group enhances its lipophilicity, facilitating membrane penetration. This compound can modulate enzyme activity or receptor function, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    ®-3-Amino-4-(4-(trifluoromethyl)phenyl)butanoic acid hydrochloride: The enantiomer of the compound, with different biological activity.

    4-(Trifluoromethyl)phenylalanine: A structurally similar amino acid with a trifluoromethyl group.

    3-Amino-4-phenylbutanoic acid: Lacks the trifluoromethyl group, resulting in different chemical properties.

Uniqueness

(S)-3-Amino-4-(4-(trifluoromethyl)phenyl)butanoic acid hydrochloride is unique due to its chiral nature and the presence of the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biologische Aktivität

(S)-3-Amino-4-(4-(trifluoromethyl)phenyl)butanoic acid hydrochloride, commonly referred to as (S)-β-HoPhe(4-CF3)-OH·HCl, is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and biological activities. This compound contains a trifluoromethyl group, which is known to enhance the pharmacological properties of various drugs. This article explores its biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C11H12F3NO2·HCl
  • Molecular Weight : 247.21 g/mol
  • CAS Number : 270065-79-7

The presence of the trifluoromethyl group (CF3) is particularly noteworthy as it can influence the lipophilicity and metabolic stability of the compound, potentially enhancing its biological activity.

Research indicates that this compound acts as an agonist for certain receptors, particularly those involved in metabolic regulation and neuroprotection. Its mechanism involves modulation of neurotransmitter systems and may affect pathways related to insulin secretion and glucose metabolism, making it a candidate for diabetes research .

Structure-Activity Relationship (SAR)

The SAR studies have demonstrated that modifications in the phenyl ring significantly alter the biological activity of the compound. For instance, substituting different groups on the aromatic ring can enhance receptor affinity and selectivity. The trifluoromethyl group has been shown to increase potency against serotonin uptake, suggesting a role in mood regulation and potential antidepressant effects .

Table 1: Summary of SAR Findings

Compound VariantSubstituentActivity LevelNotes
OriginalCF3HighEnhanced metabolic stability
Variant 1HModerateReduced receptor affinity
Variant 2ClLowSignificant decrease in potency

Case Studies

  • Diabetes Research : In a study investigating the effects of various amino acids on insulin secretion, this compound was found to significantly enhance insulin release in vitro. This suggests potential therapeutic applications in managing type 2 diabetes .
  • Neuroprotection : Another study focused on neuroprotective effects demonstrated that this compound could mitigate neuronal cell death induced by oxidative stress. The mechanism appears to involve modulation of apoptotic pathways, highlighting its potential in treating neurodegenerative diseases .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics, with studies showing high bioavailability in animal models. The compound exhibits a half-life conducive for therapeutic use, making it suitable for further clinical development .

Eigenschaften

CAS-Nummer

270065-79-7

Molekularformel

C11H12F3NO2

Molekulargewicht

247.21 g/mol

IUPAC-Name

(3S)-3-amino-4-[4-(trifluoromethyl)phenyl]butanoic acid

InChI

InChI=1S/C11H12F3NO2/c12-11(13,14)8-3-1-7(2-4-8)5-9(15)6-10(16)17/h1-4,9H,5-6,15H2,(H,16,17)/t9-/m0/s1

InChI-Schlüssel

RCVBUWYXFGWFHR-VIFPVBQESA-N

SMILES

C1=CC(=CC=C1CC(CC(=O)O)N)C(F)(F)F.Cl

Isomerische SMILES

C1=CC(=CC=C1C[C@@H](CC(=O)O)N)C(F)(F)F

Kanonische SMILES

C1=CC(=CC=C1CC(CC(=O)O)N)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.